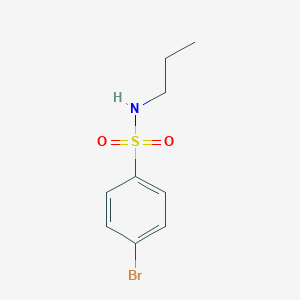

4-Bromo-n-propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRKEJQELXKHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188310 | |

| Record name | Benzenesulfonamide, p-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-19-5 | |

| Record name | 4-Bromo-N-propylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-bromo-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3476-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-n-propylbenzenesulfonamide

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Modern Chemistry

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets. Its derivatives have led to the development of antibacterial drugs, diuretics, anticonvulsants, and kinase inhibitors for cancer therapy.[1][2][3] The specific substitution patterns on the aromatic ring and the sulfonamide nitrogen allow for fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for rational drug design.

This technical guide provides a comprehensive, in-depth analysis of a specific derivative, 4-Bromo-n-propylbenzenesulfonamide . We will explore its core chemical properties, establish robust protocols for its synthesis and characterization, and contextualize its potential within the broader landscape of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound and its place within the esteemed sulfonamide family.

Molecular Identity and Physicochemical Properties

4-Bromo-n-propylbenzenesulfonamide is characterized by a 4-brominated phenyl ring attached to a sulfonamide group, which is, in turn, N-alkylated with a normal propyl chain. The presence of the bromine atom offers a strategic handle for further synthetic modifications, such as cross-coupling reactions, while the n-propyl group modulates the compound's lipophilicity and steric profile.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-N-propylbenzenesulfonamide | - |

| Molecular Formula | C₉H₁₂BrNO₂S | [4] |

| Molecular Weight | 278.17 g/mol | [5] |

| CAS Number | 851172-93-5 (for 3-bromo isomer) | [5] |

| Monoisotopic Mass | 276.977 g/mol | [4] |

| XLogP3 (Predicted) | 2.4 | [4] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

Note: Data for some properties are inferred from closely related isomers or analogues, a standard practice in the absence of specific experimental reports for the title compound.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing N-alkylated benzenesulfonamides is the reaction of a corresponding sulfonyl chloride with a primary amine. This reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Experimental Protocol: Synthesis of 4-Bromo-n-propylbenzenesulfonamide

This protocol is adapted from established procedures for similar sulfonamide syntheses.[6][7] It is designed to be self-validating through the isolation of a solid product that can be purified and characterized.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.0 eq) in dichloromethane (DCM, 20 mL).

-

Base Addition: Add a mild base, such as sodium bicarbonate (2.5 eq) as an aqueous solution, or pyridine (2.0 eq) as a solvent and acid scavenger. The use of a base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Reaction Initiation: To the stirring amine solution, add a solution of 4-bromobenzenesulfonyl chloride (1.2 eq) in DCM (10 mL) dropwise at room temperature. The slow addition helps to control any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the sulfonyl chloride starting material.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. The rationale for purification via recrystallization (e.g., from an ethanol/water mixture) is to exploit differences in solubility between the desired product and any impurities, yielding a highly pure, crystalline solid.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is paramount. The following tables outline the predicted spectroscopic data for 4-Bromo-n-propylbenzenesulfonamide, based on foundational spectroscopic principles and data from analogous structures.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 | Doublet | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| ~ 7.6 | Doublet | 2H | Ar-H (ortho to Br) | Aromatic proton signals typically appear as a distinct AA'BB' system. |

| ~ 4.8 | Triplet (broad) | 1H | N-H | Broad signal due to quadrupole coupling and exchange; shift is concentration-dependent. |

| ~ 2.9 | Quartet | 2H | N-CH₂- | Adjacent to the electron-withdrawing sulfonamide nitrogen. |

| ~ 1.5 | Sextet | 2H | -CH₂-CH₂- | Shows coupling to both adjacent methylene and methyl groups. |

| ~ 0.9 | Triplet | 3H | -CH₃ | Characteristic signal for a terminal methyl group in an alkyl chain. |

Infrared (IR) Spectroscopy

Table 3: Key Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~ 3250 | N-H Stretch | Indicates the presence of the sulfonamide N-H group. |

| ~ 1350 | Asymmetric SO₂ Stretch | Characteristic strong absorption for the sulfonyl group.[9] |

| ~ 1160 | Symmetric SO₂ Stretch | The second characteristic strong absorption for the sulfonyl group.[9] |

| ~ 1090 | C-N Stretch | - |

| ~ 550 | C-Br Stretch | Indicates the carbon-bromine bond. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation | Rationale |

| 277 / 279 | [M]⁺ | Molecular ion peak showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |

| 235 / 237 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement. |

| 220 / 222 | [Br-C₆H₄-SO₂NH₂]⁺ | Cleavage of the N-propyl bond. |

| 155 / 157 | [Br-C₆H₄]⁺ | Loss of the entire sulfonamide moiety. |

Reactivity and Potential for Derivatization

The reactivity of 4-Bromo-n-propylbenzenesulfonamide is governed by three primary sites:

-

The Sulfonamide N-H Proton: This proton is weakly acidic and can be deprotonated by a strong base, allowing for further alkylation or other modifications at the nitrogen center.

-

The Aromatic Ring: While the sulfonyl group is strongly deactivating, the bromine atom directs electrophilic aromatic substitution to the positions ortho to it. However, more common and synthetically useful are reactions at the C-Br bond.

-

The Carbon-Bromine Bond: This is arguably the most valuable reactive site for drug development professionals. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of molecular fragments to build complexity and explore structure-activity relationships (SAR).

Potential Applications in Drug Discovery

While direct biological data for 4-Bromo-n-propylbenzenesulfonamide is not widely published, the therapeutic value of the benzenesulfonamide scaffold is extensively documented. This compound represents a valuable starting point for library synthesis and lead optimization campaigns targeting several key enzyme families.

-

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are the archetypal CA inhibitors. Different isoforms are implicated in diseases like glaucoma, epilepsy, and cancer.[1][11] The N-propyl group and 4-bromo position of the title compound provide vectors for modification to achieve isoform selectivity.

-

Kinase Inhibition: Numerous kinase inhibitors incorporate the sulfonamide moiety. Derivatives have shown promise in treating glioblastoma by targeting receptor tyrosine kinases like TrkA.[3]

-

Enzyme Inhibition: The scaffold has demonstrated inhibitory activity against other crucial enzymes, including acetylcholinesterase (relevant for Alzheimer's disease), α-glycosidase (diabetes), and glutathione S-transferase (cancer).[2]

-

Ion Channel Modulation: Recent studies have identified benzenesulfonamide derivatives as potent inhibitors of the TRPV4 ion channel, presenting opportunities for treating acute lung injury.[12]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-bromo-n-isopropylbenzenesulphonamide (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]

- 5. 1984-27-6|4-Bromo-N-isopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. lehigh.edu [lehigh.edu]

- 11. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-N-isopropylbenzenesulfonamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and synthetic organic chemistry, the sulfonamide functional group is a cornerstone scaffold, celebrated for its diverse biological activities and robust chemical utility.[1][2] While the initial inquiry centered on the N-n-propyl analogue, a thorough review of chemical databases and literature revealed a significant lack of specific characterization data and a registered CAS (Chemical Abstracts Service) number for that particular derivative.

To ensure scientific integrity and provide a guide grounded in verifiable data, this whitepaper will focus on the closely related, well-documented, and commercially available analogue: 4-Bromo-N-isopropylbenzenesulfonamide (CAS No. 1984-27-6) .[3][4] The principles, synthetic logic, and analytical techniques detailed herein are directly applicable to the synthesis of other N-alkyl sulfonamides, including the N-n-propyl variant, by simple substitution of the amine starting material. This guide is structured to provide not just protocols, but the causal reasoning behind the methodologies, empowering researchers to adapt and innovate in their own discovery programs.

Core Molecular Profile: 4-Bromo-N-isopropylbenzenesulfonamide

This molecule serves as a valuable building block in drug discovery. The presence of the aromatic bromine atom provides a key vector for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the sulfonamide moiety is a known pharmacophore that can engage with various biological targets through hydrogen bonding.[5]

A summary of its core chemical and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 1984-27-6 | [3][4][6] |

| Molecular Formula | C₉H₁₂BrNO₂S | [3][4][7] |

| Molecular Weight | 278.17 g/mol | [4][7] |

| IUPAC Name | 4-bromo-N-(propan-2-yl)benzenesulfonamide | [8] |

| SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br | [4][8] |

| Physical Form | Solid / Crystalline Powder | [9] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Retrosynthetic Analysis and Synthesis Pathway

The most direct and widely adopted method for the synthesis of N-substituted benzenesulfonamides is the coupling of a benzenesulfonyl chloride with a primary or secondary amine. This approach is efficient, scalable, and relies on readily available starting materials.

Logical Synthesis Workflow

The synthesis can be visualized as a two-stage logical process: the preparation of the key electrophile followed by the nucleophilic substitution reaction.

Caption: Logical workflow for the synthesis of the target compound.

Mechanism of Reaction: Sulfonamide Formation

The core reaction involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of a non-nucleophilic base is critical to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

Authoritative Experimental Protocol

This protocol details the synthesis of 4-Bromo-N-isopropylbenzenesulfonamide from its key precursor, 4-bromobenzenesulfonyl chloride.

Objective: To synthesize 4-Bromo-N-isopropylbenzenesulfonamide.

Materials:

-

4-Bromobenzenesulfonyl chloride (CAS: 98-58-8)[10]

-

Isopropylamine

-

Dichloromethane (DCM), anhydrous

-

Pyridine or Triethylamine

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane.[11] Cool the solution to 0 °C using an ice bath.

-

Scientist's Rationale: The use of anhydrous solvent and an inert atmosphere is crucial to prevent hydrolysis of the highly reactive sulfonyl chloride starting material. Cooling the reaction minimizes potential side reactions and controls the exothermicity of the amine addition.

-

-

Amine Addition: In a separate flask, prepare a solution of 1.1 to 1.2 equivalents of isopropylamine and 1.2 equivalents of a non-nucleophilic base (like pyridine or triethylamine) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring solution of the sulfonyl chloride.[12]

-

Scientist's Rationale: A slight excess of the amine ensures complete consumption of the sulfonyl chloride. The base is essential to neutralize the HCl formed, which would otherwise react with the isopropylamine to form an unreactive ammonium salt.[12]

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has been consumed.

-

Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess amine and base, followed by saturated sodium bicarbonate solution to remove any residual acid, and finally with brine.[13]

-

Scientist's Rationale: This aqueous workup sequence systematically removes impurities. The acid wash removes basic components, the bicarbonate wash removes acidic components, and the brine wash helps to break emulsions and begin the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a white to off-white crystalline solid.

Spectroscopic and Analytical Characterization

Validation of the molecular structure is paramount. The following section details the expected spectroscopic signatures for 4-Bromo-N-isopropylbenzenesulfonamide based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3250 | N-H Stretch | Sulfonamide (N-H) |

| ~1350-1310 & ~1160-1140 | Asymmetric & Symmetric SO₂ Stretch | Sulfonyl (O=S=O) |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1580-1450 | C=C Stretch | Aromatic Ring |

| ~900-850 | S-N Stretch | Sulfonamide (S-N) |

| ~850-800 | C-H Bend (para-substituted) | Aromatic Ring |

| ~600-500 | C-Br Stretch | Aryl Halide |

| Source: Characteristic IR absorption frequencies from general organic chemistry principles and data for sulfonamide derivatives.[14][15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR will provide a distinct fingerprint confirming the arrangement of protons.

-

~7.7-7.9 ppm (Doublet, 2H): Aromatic protons ortho to the sulfonyl group.

-

~7.6-7.8 ppm (Doublet, 2H): Aromatic protons ortho to the bromine atom.

-

~4.5-5.0 ppm (Broad Singlet or Doublet, 1H): The N-H proton of the sulfonamide. This peak may be broad and its chemical shift can be concentration-dependent.

-

~3.2-3.6 ppm (Septet or Multiplet, 1H): The methine (CH) proton of the isopropyl group, split by the adjacent methyl protons and potentially the N-H proton.

-

~1.1-1.3 ppm (Doublet, 6H): The two equivalent methyl (CH₃) protons of the isopropyl group, split by the adjacent methine proton.

¹³C NMR: The carbon NMR will confirm the carbon skeleton.

-

~142-145 ppm: Aromatic carbon attached to the sulfonyl group.

-

~132-134 ppm: Aromatic carbons ortho to the bromine.

-

~128-130 ppm: Aromatic carbons ortho to the sulfonyl group.

-

~125-127 ppm: Aromatic carbon attached to the bromine.

-

~48-52 ppm: Methine carbon of the isopropyl group.

-

~22-24 ppm: Methyl carbons of the isopropyl group.

Note: Predicted chemical shifts are based on analogous structures and standard NMR prediction tools. Actual values may vary based on solvent and experimental conditions.[16][17]

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. A key feature will be the isotopic pattern for the bromine atom. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 277 and 279 for the protonated molecule [M+H]⁺).[8]

Applications in Drug Discovery and Development

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a potent hydrogen bond donor/acceptor.[1][18] Its derivatives are explored across a vast range of therapeutic areas.

Caption: Key therapeutic areas for sulfonamide-based compounds.

-

Antimicrobial Agents: The original and most famous application, sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[19][20]

-

Anticancer Agents: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrase isozymes, which are overexpressed in various tumors and contribute to cancer cell proliferation and survival.[2][5]

-

Antidiabetic Drugs: Sulfonylureas, a class of compounds containing the sulfonamide moiety, are used to treat type 2 diabetes by stimulating insulin secretion from pancreatic β-cells.

-

Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor, features a sulfonamide group, highlighting its role in developing modern anti-inflammatory drugs.

The bromo-substituent on the phenyl ring of 4-Bromo-N-isopropylbenzenesulfonamide makes it an exceptionally useful intermediate for library synthesis, allowing for the rapid generation of diverse analogues through metal-catalyzed cross-coupling reactions.

Safety and Handling

As a reactive chemical intermediate, proper handling is essential.

-

Hazard Classifications: While specific data for this exact compound is limited, related sulfonyl chlorides and brominated aromatics are typically classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation.[21][22][23]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[23]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-N-isopropylbenzenesulfonamide stands as a robust and versatile chemical entity for researchers in drug discovery and organic synthesis. Its straightforward synthesis, well-defined analytical profile, and strategic inclusion of a reactive bromine handle make it an ideal starting point for the development of novel chemical libraries. The foundational sulfonamide core continues to demonstrate remarkable therapeutic relevance, and intermediates like this one are the key to unlocking its future potential. This guide provides the necessary technical framework for its synthesis, characterization, and strategic deployment in research endeavors.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

- 4-Bromo-N-isopropylbenzenesulfonamide. (n.d.). Aaronchem.

- 4-Bromo-N-isopropylbenzenesulfonamide. (n.d.). Oakwood Chemical.

- 4-Bromo-N-isopropylbenzenesulfonamide. (n.d.). BLD Pharm.

- Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.

- Med.chem sulfonamides. (n.d.). Slideshare.

- The recent progress of sulfonamide in medicinal chemistry. (2022). ResearchGate.

- 4-BROMO-N-ISOPROPYLBENZENESULFONAMIDE. (n.d.). 2a biotech.

- SAFETY DATA SHEET - 4-Bromophenol. (2010). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Benzene, 1-bromo-4-(1-methylethyl)-. (2024). Thermo Fisher Scientific.

- 4-Bromo-N-phenylbenzenesulfonamide SDS. (n.d.). ECHEMI.

- Synthesis of 4-Bromo-N-[4-(1H-imidazol-1-yl)butyl]benzenesulfonamide. (n.d.). PrepChem.com.

- 1H NMR of 4-bromo-N-(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)benzenesulfonamide. (n.d.). SpectraBase.

- 4-bromo-n-isopropylbenzenesulphonamide (C9H12BrNO2S). (n.d.). PubChemLite.

- 4-Bromobenzenesulfonyl chloride. (n.d.). CymitQuimica.

- CAS RN 98-58-8. (n.d.). Thermo Fisher Scientific.

- FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. (n.d.). ResearchGate.

- Application of Neopentyl 4-bromobenzenesulfonate in Pharmaceutical Chemistry. (n.d.). Benchchem.

- Supplementary Information. (n.d.). Beilstein Journals.

- 4-Bromobenzenesulfonyl chloride. (n.d.). ChemicalBook.

- How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? (2014). ResearchGate.

- 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry.

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. (2016). ResearchGate.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. 1984-27-6 | MFCD01215090 | 4-Bromo-N-isopropylbenzenesulfonamide [aaronchem.com]

- 4. 1984-27-6|4-Bromo-N-isopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 2abiotech.net [2abiotech.net]

- 7. 4-Bromo-N-isopropylbenzenesulfonamide [oakwoodchemical.com]

- 8. PubChemLite - 4-bromo-n-isopropylbenzenesulphonamide (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]

- 9. Cas Landing [thermofisher.com]

- 10. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. study.com [study.com]

- 20. Med.chem sulfonamides | PPT [slideshare.net]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

The Architectural Versatility of 4-Bromo-N-propylbenzenesulfonamide Analogues: A Technical Guide for Drug Discovery

Foreword: The Enduring Legacy of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents across a vast spectrum of diseases.[1] From the first antibacterial sulfa drugs to contemporary treatments for cancer, glaucoma, and diabetes, the sulfonamide group's unique electronic and structural properties have made it a perennial favorite among drug designers.[1][2] Its ability to act as a bioisostere for carboxylic acids and its capacity to engage in crucial hydrogen bonding interactions are key to its success.[3] This technical guide delves into the rich chemical space of structural analogues of 4-bromo-N-propylbenzenesulfonamide, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the synthesis, characterization, and therapeutic potential of this versatile class of molecules, providing both the theoretical underpinnings and practical methodologies required to harness their potential.

Core Rationale: Why 4-Bromo-N-propylbenzenesulfonamide Analogues?

The selection of 4-bromo-N-propylbenzenesulfonamide as a focal point for analogue development is underpinned by sound medicinal chemistry principles. The core structure can be systematically modified at three key positions, allowing for a thorough exploration of the structure-activity relationship (SAR).

-

The Aryl Core (Position 4): The bromine atom at the para-position of the benzene ring serves as a crucial handle for synthetic diversification. It can be readily displaced or modified through various cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. Furthermore, the electronic properties of this position significantly influence the overall molecule.

-

The Sulfonamide Linker (-SO₂NH-): This group is often the primary pharmacophore, responsible for key interactions with enzyme active sites, such as the zinc ion in metalloenzymes.[1]

-

The N-Alkyl Substituent (Propyl Group): The nature of the N-alkyl group can modulate the compound's lipophilicity, solubility, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

The logical relationship for the design of analogues is visualized below:

Caption: Logical framework for designing 4-bromo-N-propylbenzenesulfonamide analogues.

Synthesis of Structural Analogues: A Step-by-Step Guide

The synthesis of 4-bromo-N-propylbenzenesulfonamide and its analogues typically follows a convergent strategy, starting from commercially available 4-bromobenzenesulfonyl chloride.

General Synthesis of N-Alkyl-4-bromobenzenesulfonamides

The most direct route to N-alkylated benzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with the corresponding primary or secondary amine.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of the desired amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq.) or pyridine (1.2 eq.) at 0 °C.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 eq.) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

A general reaction scheme is presented below:

Caption: Workflow for the synthesis of N-alkyl-4-bromobenzenesulfonamides.

Synthesis of a Sulfonylurea Analogue: 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide

A noteworthy structural analogue is the sulfonylurea derivative, which has shown potential therapeutic applications.[4] A novel synthetic methodology for this class of compounds has been reported, involving the in situ formation of an isocyanate.[4]

Experimental Protocol:

-

Formation of n-Propylcarbamic Chloride: A solution of triphosgene in dichloromethane (DCM) is cooled. A solution of triethylamine and n-propylamine in DCM is added dropwise while maintaining a low temperature (278-283 K).[4]

-

In situ Isocyanate Generation and Trapping: The resulting n-propylcarbamic chloride is used to generate n-propylisocyanate in situ. This is directly trapped by 4-bromobenzenesulfonamide in the presence of excess potassium carbonate in refluxing toluene.[4]

-

Purification: The final product, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, can be purified by crystallization.[4]

Structural and Functional Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized analogues.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure. For instance, in a series of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives, the chemical shifts of the aromatic and thiazole protons provide definitive structural information.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic stretching frequencies for the N-H bond (around 3300 cm⁻¹) and the S=O bonds of the sulfonamide group (around 1160 and 1330 cm⁻¹) are diagnostic.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. For example, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals an "L-shaped" molecular geometry and extensive intermolecular hydrogen bonding.[4][8]

Therapeutic Potential and Biological Evaluation

Benzenesulfonamide derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.[7][9]

Anticancer Activity

Many benzenesulfonamide analogues have been investigated as anticancer agents.[10][11] Their mechanism of action often involves the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1][12]

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4b | A549 (Lung) | 2.81 | [1] |

| 4d | HeLa (Cervical) | 1.99 | [1] |

| 5d | MCF-7 (Breast) | 2.12 | [1] |

| AL106 | U87 (Glioblastoma) | 58.6 | [11] |

| 4e | MDA-MB-231 (Breast) | 3.58 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzenesulfonamide analogues for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

The benzenesulfonamide scaffold is a well-established pharmacophore in antimicrobial agents.[2][7] These compounds often act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[13][14]

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| 4d | E. coli | 6.72 | [7] |

| 4h | S. aureus | 6.63 | [7] |

| 4a | P. aeruginosa | 6.67 | [7] |

| 4e | C. albicans | 6.63 | [7] |

Anti-inflammatory and Other Activities

Benzenesulfonamide derivatives have also demonstrated significant anti-inflammatory, anticonvulsant, and antidiabetic properties.[5][7][15] For instance, certain benzenesulfonamide-carboxamide derivatives have shown potent in vivo anti-inflammatory effects in carrageenan-induced rat paw edema models.[7][16]

Conclusion and Future Directions

The structural analogues of 4-bromo-N-propylbenzenesulfonamide represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for multi-point diversification make this scaffold highly attractive for generating compound libraries for high-throughput screening. Future research should focus on leveraging computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the rational design of more potent and selective analogues.[10] The integration of advanced synthetic methodologies with robust biological evaluation will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

- Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies.

- (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.

- (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

- (n.d.). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. MDPI.

- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health.

- (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following.

- (n.d.). BENZENE-SULFONAMIDE DERIVATIVE AND USE THEREOF. Google Patents.

- (n.d.). Biological activity produced by benzenesulfonamide derivatives on.... ResearchGate.

- (2025, December 27). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis.

- (2022, June 9). The recent progress of sulfonamide in medicinal chemistry. ResearchGate.

- (n.d.). Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus. SlideShare.

- (n.d.). Benzenesulfonamide derivatives and method for modulating lipid raft. Google Patents.

- (n.d.). Med.chem sulfonamides. SlideShare.

- (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. National Institutes of Health.

- (n.d.). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.

- (n.d.). In Vivo Characterization of Novel Benzenesulfonamide Analogs: A Comparative Guide. Benchchem.

- (n.d.). Benzenesulfonamide derivatives and pharmaceutical composition thereof. Google Patents.

- (n.d.). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. National Institutes of Health.

- (n.d.). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. National Institutes of Health.

- (2023, July 25). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- (n.d.). Benzenesulfonamide derivatives and uses thereof. Google Patents.

- (n.d.). The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. Benchchem.

- (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.

- (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.

- (2022, August 8). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).

- (2015, November 3). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry.

- (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.

- (2025, August 10). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate.

- (n.d.). BENZENESULFONAMIDE DERIVATIVES AND USES THEREOF.

- (2022, March 2). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.

- (n.d.). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed.

- (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.

- (n.d.). The molecular structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide with atomic numbering scheme. Displacement ellipsoids are drawn at the 50% probability level. ResearchGate.

- (n.d.). 4-bromo-N-cyclopropylbenzenesulfonamide. PubChem.

- (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. National Institutes of Health.

- (n.d.). Analysis of sulfonamides. SlideShare.

- (n.d.). Synthesis of 4-Bromo-N-[4-(1H-imidazol-1-yl)butyl]benzenesulfonamide. PrepChem.com.

- (n.d.). 4-Bromo-N-isopropylbenzenesulfonamide. BLD Pharm.

- (n.d.). 4-bromo-N-hydroxybenzene-1-sulfonamide. PubChem.

- (n.d.). 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide. Parchem.

- (n.d.). 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide. BLD Pharm.

- (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Cheméo.

- (n.d.). 4-Bromo-N,N-diisopropylbenzamide Supplier. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mlsu.ac.in [mlsu.ac.in]

- 14. Med.chem sulfonamides | PPT [slideshare.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

The Unseen Potential: A Technical Guide to the Biological Activity of 4-Bromo Substituted Benzenesulfonamides

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 4-bromo substituted benzenesulfonamides, a class of compounds demonstrating significant and varied biological activities. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, providing a robust framework for understanding and advancing research in this promising area of medicinal chemistry. We will explore the synthesis, characterization, and diverse biological applications of these molecules, supported by detailed protocols and mechanistic insights.

Introduction: The Significance of the Sulfonamide Scaffold and the Role of Bromine Substitution

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The versatility of the benzenesulfonamide scaffold allows for structural modifications that can fine-tune its biological activity. The introduction of a bromine atom at the 4-position of the benzene ring is a strategic choice in drug design. This substitution significantly alters the electronic and lipophilic properties of the molecule, which in turn can enhance its interaction with biological targets and improve its pharmacokinetic profile.[2] Understanding the impact of this specific substitution is key to unlocking the full therapeutic potential of this class of compounds.

Synthesis and Characterization: From Blueprint to Biologically Active Molecule

A reliable and reproducible synthesis is the foundation of any drug discovery program. For 4-bromo substituted benzenesulfonamides, a common and effective synthetic strategy involves a multi-step process beginning with a readily available starting material like bromobenzene.

General Synthetic Pathway

A representative synthesis of a 4-bromo substituted benzenesulfonamide derivative, N-(4-bromobenzenesulfonyl)benzamide, is outlined below. This pathway is chosen for its efficiency and the high purity of the resulting products.

Step 1: Chlorosulfonation of Bromobenzene

The initial step is an electrophilic aromatic substitution where bromobenzene is treated with chlorosulfonic acid to yield 4-bromobenzenesulfonyl chloride. The 4-position is favored due to the ortho-, para-directing effect of the bromine atom.

Step 2: Ammonolysis of 4-Bromobenzenesulfonyl Chloride

The resulting sulfonyl chloride is then reacted with ammonia in a nucleophilic substitution reaction to form 4-bromobenzenesulfonamide.

Step 3: N-Acylation of 4-Bromobenzenesulfonamide

Finally, the desired N-substituted derivative is obtained through acylation of the sulfonamide nitrogen. For example, reaction with benzoyl chloride in the presence of a base like pyridine yields N-(4-bromobenzenesulfonyl)benzamide.

Diagram of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-(4-bromobenzenesulfonyl)benzamide.

Characterization Techniques

The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques. This self-validating system ensures the reliability of subsequent biological data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[3]

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the amide proton (often a broad singlet), aromatic protons (showing characteristic splitting patterns), and protons of any substituents.

-

¹³C NMR: Reveals the number of unique carbon atoms. The carbonyl carbon of an amide and the carbons attached to the sulfonyl group and bromine atom have characteristic chemical shifts.[4]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide and the C=O stretch of the amide.

Diverse Biological Activities: A Multi-pronged Therapeutic Potential

4-Bromo substituted benzenesulfonamides have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Antimicrobial Activity

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5][6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, ultimately leading to bacteriostasis.[6]

Proposed Mechanism of Action: Folic Acid Synthesis Inhibition

Caption: Competitive inhibition of DHPS by 4-bromo substituted benzenesulfonamides.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |

| N-(4-bromobenzenesulfonyl)benzamide analogue 1 | 16 | 32 | [1] |

| N-(4-bromobenzenesulfonyl)benzamide analogue 2 | 8 | 16 | [1] |

| Ciprofloxacin (Control) | 0.5-2 | 0.015-1 | [1] |

Anticancer Activity

The anticancer potential of sulfonamides is a rapidly expanding area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases and the modulation of key signaling pathways involved in cell proliferation and survival.[7][8]

3.2.1. Carbonic Anhydrase Inhibition

Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[3] Benzenesulfonamides are potent inhibitors of these enzymes, with the sulfonamide group coordinating to the zinc ion in the active site.[7]

Quantitative Data: Carbonic Anhydrase Inhibition (Ki)

The inhibitory potency is expressed as the inhibition constant (Ki), with lower values indicating stronger inhibition.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | Reference |

| 4-Bromo-benzenesulfonamide | 889 | 15.3 | 9.3 | [9] |

| Acetazolamide (Control) | 250 | 12 | 25 | [9] |

3.2.2. Modulation of Signaling Pathways

Recent studies suggest that some sulfonamide derivatives can interfere with critical cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, which regulate cell growth, proliferation, and apoptosis.[10][11]

Potential Signaling Pathway Modulation

Caption: Potential inhibition of pro-survival signaling pathways by 4-bromo substituted benzenesulfonamides.

Quantitative Data: In Vitro Cytotoxicity (IC50)

The anticancer activity is often assessed by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Derivative | MDA-MB-231 (Breast Cancer) IC50 (µM) | IGR39 (Melanoma) IC50 (µM) | Reference |

| Benzenesulfonamide-imidazole derivative 1 | 20.5 ± 3.6 | 27.8 ± 2.8 | [12][13] |

| Benzenesulfonamide-imidazole derivative 2 | >50 | >50 | [12][13] |

Experimental Protocols: A Guide to Reproducible Research

The following are generalized protocols for key in vitro assays used to evaluate the biological activity of 4-bromo substituted benzenesulfonamides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[14]

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

-

Inoculation and Incubation: Add the diluted inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][5][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.[6][16]

-

Reagent Preparation: Prepare solutions of the carbonic anhydrase enzyme, the substrate (p-nitrophenyl acetate), and the test compound in an appropriate buffer (e.g., Tris-HCl).

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the Ki value.

Structure-Activity Relationship (SAR): Decoding the Molecular Design

The biological activity of 4-bromo substituted benzenesulfonamides is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

-

Role of the 4-Bromo Substituent: The bromine atom at the 4-position is a key feature. Its electron-withdrawing nature and lipophilicity can influence the compound's ability to cross cell membranes and interact with the target protein.[2]

-

The Sulfonamide Moiety: The -SO₂NH₂ group is essential for the carbonic anhydrase inhibitory activity, as it directly interacts with the zinc ion in the enzyme's active site.[7]

-

Substitutions on the Sulfonamide Nitrogen: Modifications at the sulfonamide nitrogen can significantly impact the compound's biological activity and selectivity. Introducing different aryl or alkyl groups can lead to derivatives with enhanced potency against specific targets.[17] For instance, the introduction of an imidazole ring has been shown to yield compounds with notable anticancer activity.[12][13]

Conclusion and Future Directions

4-Bromo substituted benzenesulfonamides represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as antimicrobial, anticancer, and enzyme inhibitory agents warrants further investigation. Future research should focus on:

-

Synthesis of diverse libraries: Creating a broader range of derivatives with varied substitutions will allow for a more comprehensive exploration of the SAR.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will provide a stronger basis for their therapeutic application.

-

In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[18][19]

The insights provided in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel and effective therapies based on the 4-bromo substituted benzenesulfonamide scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Re-Emergence of a Veteran Drug Class: A Technical Guide to the Expanding Therapeutic Applications of Sulfonylureas

Abstract

For over half a century, sulfonylureas (SUs) have been a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2][3] Their well-established mechanism of stimulating insulin secretion has provided glycemic control to millions. However, emerging research is illuminating a far broader therapeutic potential for this venerable class of drugs. This technical guide provides an in-depth exploration of the core pharmacology of sulfonylureas and ventures into their promising applications beyond glycemic control, including oncology, neurology, and cardiology. We will delve into the molecular mechanisms underpinning these effects, present relevant experimental data, and provide detailed protocols for researchers aiming to investigate these novel applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the expanding therapeutic landscape of sulfonylureas.

Core Pharmacology of Sulfonylureas: Beyond a Simple Secretagogue

The primary therapeutic action of sulfonylureas in T2DM is the stimulation of insulin release from pancreatic β-cells.[1][4] This effect is mediated by their interaction with the ATP-sensitive potassium (K-ATP) channel, a complex protein structure crucial for cellular excitability.

The K-ATP Channel: The Molecular Target of Sulfonylureas

The K-ATP channel is a hetero-octameric complex composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[5][6][7] There are two main isoforms of the SUR subunit, SUR1 and SUR2, which are encoded by different genes and exhibit distinct tissue distributions and pharmacological sensitivities.[5][7][8] SUR2 is further expressed as two splice variants, SUR2A and SUR2B.[5][7]

The tissue-specific expression of these SUR isoforms is critical to understanding the diverse effects of sulfonylureas:

| SUR Isoform | Kir Subunit | Primary Tissue Distribution | Key Functions |

| SUR1 | Kir6.2 | Pancreatic β-cells, Brain (neurons, astrocytes)[7] | Regulation of insulin secretion, neuronal excitability[7][8] |

| SUR2A | Kir6.2 | Cardiac and skeletal muscle[7] | Cardioprotection during ischemia[8] |

| SUR2B | Kir6.1/Kir6.2 | Smooth muscle, Adipose tissue[7] | Regulation of vascular tone[8] |

Mechanism of Action in Pancreatic β-Cells

In pancreatic β-cells, sulfonylureas bind with high affinity to the SUR1 subunit of the K-ATP channel.[6][9] This binding inhibits the channel's activity, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, causing an influx of calcium ions. This rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[1][4][10]

Caption: Signaling pathway of sulfonylurea-induced insulin secretion in pancreatic β-cells.

Beyond their secretagogue effect, some studies suggest that sulfonylureas may also have extrapancreatic actions, such as enhancing insulin sensitivity in peripheral tissues and reducing hepatic glucose production.[4][11]

Established Therapeutic Application: Type 2 Diabetes Mellitus

Sulfonylureas have been a mainstay in T2DM treatment for decades, effectively lowering glycated hemoglobin (HbA1c) by 1% to 1.25%.[2] They are often used as monotherapy or in combination with other oral antidiabetic agents like metformin.[2]

Generations of Sulfonylureas

Sulfonylureas are broadly classified into first and second-generation agents. Second-generation drugs, such as glipizide, glyburide (glibenclamide), and glimepiride, are more potent and generally have a better safety profile than the first-generation agents.[1][4]

| Generation | Examples | Key Characteristics |

| First-generation | Tolbutamide, Chlorpropamide | Lower potency, longer half-life, higher risk of hypoglycemia and drug interactions.[1][4] |

| Second-generation | Glipizide, Glyburide (Glibenclamide), Glimepiride, Gliclazide | Higher potency, shorter half-life (generally), lower risk of adverse effects compared to first-generation.[1][4] |

Clinical Considerations and Limitations

Despite their efficacy, the use of sulfonylureas is associated with certain adverse effects, most notably hypoglycemia and weight gain.[4][9] The risk of hypoglycemia is a significant concern, particularly in elderly patients and those with renal impairment.[4][12] There has also been ongoing debate regarding the cardiovascular safety of sulfonylureas, with some observational studies suggesting an increased risk of cardiovascular events, though findings from randomized controlled trials have been less consistent.[9][13][14][15][16]

Emerging Therapeutic Frontiers: Repurposing Sulfonylureas

The widespread expression of K-ATP channels throughout the body has opened exciting avenues for repurposing sulfonylureas for non-diabetic conditions.

Oncology: A Potential Ally in Cancer Therapy

Emerging evidence suggests that sulfonylureas may possess anticancer properties.[17] Several mechanisms have been proposed:

-

Inhibition of K-ATP Channels in Cancer Cells: K-ATP channels are expressed in various cancer cells and their inhibition by sulfonylureas, particularly glibenclamide, has been shown to induce apoptosis and reduce cancer cell growth in vitro and in vivo.[17][18]

-

Modulation of Multidrug Resistance: Some sulfonylureas may inhibit the function of ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer cells.[17] This could potentially enhance the efficacy of conventional chemotherapy.

-

Synergistic Effects with Chemotherapy: Studies have shown that combining sulfonylureas, such as glimepiride, with chemotherapeutic agents like doxorubicin can result in synergistic cytotoxic effects in various cancer cell lines.[17]

Caption: Proposed anticancer mechanisms of sulfonylureas.

Neurology: Neuroprotection and Beyond

The expression of SUR1 in the central nervous system has led to investigations into the neurological effects of sulfonylureas.

-

Neuroprotection in Ischemic Stroke: In rodent models of stroke, the SUR1-regulated NC-Ca-ATP channel is upregulated, and its blockade with glibenclamide has been shown to reduce cerebral edema, infarct volume, and mortality.[19] Some clinical studies in patients with type 2 diabetes have suggested that sulfonylurea use at the time of an acute ischemic stroke may be associated with better neurological outcomes.[19]

-

Neonatal Diabetes with Neurological Features: In rare forms of neonatal diabetes caused by mutations in the K-ATP channel genes (KCNJ11 and ABCC8), sulfonylurea therapy not only improves glycemic control but has also been shown to lead to measurable improvements in neuropsychomotor impairments.[20][21]

Cardiovascular System: A Complex Relationship

The role of sulfonylureas in cardiovascular health is complex and continues to be an area of active research. While some studies have raised concerns about increased cardiovascular risk, newer generation sulfonylureas, such as gliclazide, appear to have a more favorable cardiovascular profile.[1][22] The differential effects are likely due to the varying selectivity of sulfonylureas for pancreatic SUR1 over cardiovascular SUR2A receptors.[1]

Experimental Protocols for Investigating Sulfonylurea Effects

To facilitate further research into the novel applications of sulfonylureas, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Assessment of Sulfonylurea Cytotoxicity in Cancer Cell Lines

This protocol outlines a standard MTT assay to determine the cytotoxic effects of sulfonylureas on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sulfonylurea of interest (e.g., Glimepiride)

-

Doxorubicin (as a positive control and for combination studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the sulfonylurea and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions (single agent or in combination). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Evaluation of Antihyperglycemic Activity in a Diabetic Mouse Model

This protocol describes the induction of diabetes in mice using streptozotocin (STZ) and the subsequent evaluation of the antihyperglycemic effects of a novel sulfonylurea.[23]

Materials:

-

Male mice (e.g., CD-1)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Sulfonylurea compound to be tested

-

Standard sulfonylurea (e.g., Glimepiride) as a positive control

-

Glucometer and test strips

Procedure:

-

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.[24] Monitor blood glucose levels after 72 hours; mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.

-

Animal Grouping: Divide the diabetic mice into groups: vehicle control, test sulfonylurea group(s) (different doses), and positive control group (e.g., Glimepiride).

-

Drug Administration: Administer the respective treatments orally or via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes) after drug administration.

-

Data Analysis: Calculate the percentage change in blood glucose levels from the initial fasting levels for each group and compare the efficacy of the test compound with the control groups.

Caption: Experimental workflow for in vivo evaluation of antihyperglycemic activity.

Future Directions and Conclusion

The journey of sulfonylureas is a compelling example of how a deep understanding of a drug's mechanism of action can unveil a much broader therapeutic potential than initially conceived. While their role in diabetes management is evolving with the advent of newer therapies, their potential in oncology and neurology is just beginning to be explored. Future research should focus on:

-

Developing Isoform-Selective Sulfonylureas: Designing compounds with higher selectivity for specific SUR isoforms could maximize therapeutic effects in target tissues while minimizing off-target side effects.

-

Clinical Trials for Non-Diabetic Indications: Rigorous clinical trials are needed to validate the promising preclinical findings in cancer and neurological disorders.

-

Combination Therapies: Investigating the synergistic effects of sulfonylureas with existing therapies for cancer and other diseases could lead to more effective treatment regimens.

References

-

Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI. [Link]

-

Oral Hypoglycemic Agents: Sulfonylureas. JoVE. [Link]

-

Sulfonylureas and their use in clinical practice. PMC - PubMed Central. [Link]

-

SGLT2 Inhibitors: The First Endothelial-Protector for Diabetic Nephropathy. MDPI. [Link]

-

Sulfonylureas. StatPearls - NCBI Bookshelf - NIH. [Link]

-

After 60 Years, Diabetes Drug Found to Unexpectedly Affect The Brain. Science Alert. [Link]

-

Do sulphonylureas still have a place in clinical practice?. ResearchGate. [Link]

-

(PDF) State of the art paper Sulfonylureas and their use in clinical practice. ResearchGate. [Link]

-

Function and distribution of the SUR isoforms and splice variants. PubMed - NIH. [Link]

-

Sulfonylurea and neuroprotection: The bright side of the moon. PMC - NIH. [Link]

-

Sulfonylureas in the Treatment of Type 2 Diabetes Mellitus: A Fresh Look and New Insights. PMC - NIH. [Link]

-

Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets. ResearchGate. [Link]

-

Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. MDPI. [Link]

-

Latest Evidence on Sulfonylureas: What's New?. PMC - NIH. [Link]

-

Sulfonylurea Is Associated With Higher Risks of Ventricular Arrhythmia or Sudden Cardiac Death Compared With Metformin: A Population‐Based Cohort Study. ahajournals.org. [Link]

-

Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. NIH. [Link]

-

Sulfonylurea receptor–associated channels. Neurology.org. [Link]

-

Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. The Journal of Physical Chemistry B - ACS Publications. [Link]

-

In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org. [Link]

-

Cardiovascular Events in Individuals Treated With Sulfonylureas or Dipeptidyl Peptidase 4 Inhibitors. PubMed. [Link]

-

Sulfonylureas: A New Look at Old Therapy. ResearchGate. [Link]

-

Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic b-Cells. PLOS. [Link]

-

Sulfonylurea Therapy Benefits Neurological and Psychomotor Functions in Patients With Neonatal Diabetes Owing to Potassium Channel Mutations. diabetesjournals.org. [Link]

-

Sulfonylureas and the Risks of Cardiovascular Events and Death: A Methodological Meta-Regression Analysis of the Observational Studies. Diabetes Care. [Link]

-

Sulphonylurea for Improving Neurological Features in Neonatal Diabetes: a systematic review and meta-analyses. PubMed. [Link]

-

Effects of Sulfonylureas on Tumor Growth: A Review of the Literature. SciSpace. [Link]

-

(PDF) In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. ResearchGate. [Link]

-

Sulfonylurea receptor. Wikipedia. [Link]

-

Repurposing Drugs for Type 2 Diabetes. Charles River Laboratories. [Link]

-

Sulfonylurea and K + -Channel Opener Sensitivity of K ATP Channels: Functional Coupling of Kir6.2 and Sur1 Subunits. Rockefeller University Press. [Link]

-

Sulfonylureas enhance in vivo the effectiveness of insulin in type 1 (insulin dependent) diabetes mellitus. PubMed. [Link]

-

Substitution of Sulfonylureas With New Generation of Hypoglycemic Drugs for the Treatment of Type 2 Diabetes Mellitus. ClinicalTrials.gov. [Link]

-

Potential anti-cancer effects of sulfonylurea derivatives (SUs). ABC:.... ResearchGate. [Link]

-

Sulfonylureas Improve Outcome in Patients With Type 2 Diabetes and Acute Ischemic Stroke. ahajournals.org. [Link]

-

Effect of Two Amino Acids in TM17 of Sulfonylurea Receptor SUR1 on the Binding of ATP-Sensitive K+ Channel Modulators. American Diabetes Association. [Link]

-

Sulphonylureas and risk of cardiovascular disease: systematic review and meta-analysis. PubMed. [Link]

-

Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells. PubMed Central. [Link]

-

Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC - NIH. [Link]

-

Sulfonylurea receptors and ATP-sensitive K+ channels in clonal pancreatic alpha cells. Evidence for two high affinity sulfonylurea receptors. PubMed. [Link]

-

Do sulfonylurea drugs increase the risk of cardiac events?. CMAJ. [Link]

-

-

Older Adults: Standards of Care in Diabetes—2025. diabetesjournals.org. [Link]

-

Sources

- 1. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sulfonylureas in the Treatment of Type 2 Diabetes Mellitus: A Fresh Look and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]

- 5. neurology.org [neurology.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]

- 8. Function and distribution of the SUR isoforms and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]